molecular formula C18H35FO2 B14623663 9-Fluorooctadecanoic acid CAS No. 55797-34-7

9-Fluorooctadecanoic acid

Cat. No.: B14623663
CAS No.: 55797-34-7
M. Wt: 302.5 g/mol
InChI Key: STWMKAZSEXEEPU-UHFFFAOYSA-N
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Description

9-Fluorooctadecanoic acid is a fluorinated derivative of octadecanoic acid (stearic acid), where a fluorine atom replaces a hydrogen atom at the ninth carbon position. This structural modification introduces unique physicochemical properties, such as increased electronegativity and bond stability, compared to non-fluorinated fatty acids. The mono-fluorination at position 9 may reduce environmental persistence compared to fully fluorinated PFCAs but could still influence metabolic pathways and biological interactions.

Properties

CAS No.

55797-34-7

Molecular Formula

C18H35FO2

Molecular Weight

302.5 g/mol

IUPAC Name

9-fluorooctadecanoic acid

InChI

InChI=1S/C18H35FO2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)

InChI Key

STWMKAZSEXEEPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorooctadecanoic acid typically involves the introduction of a fluorine atom into an octadecanoic acid molecule. One common method is the reaction of octadecanoic acid with hydrogen fluoride in the presence of a catalyst. Another approach involves the use of diethyl monofluoromalonate as a fluorinating agent .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These methods may include the use of perchloryl fluoride or other fluorinating agents under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Fluorooctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Fluorooctadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-fluorooctadecanoic acid exerts its effects involves its interaction with cellular membranes and proteins. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity. This interaction can affect various molecular pathways, including those involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, fluorinated compounds, and functionally substituted octadecanoic acids.

Chemical Structure and Functional Groups

Compound Name Chemical Formula Functional Group(s) Fluorination Degree
9-Fluorooctadecanoic acid C₁₈H₃₃FO₂ Carboxylic acid, C-F bond Mono-fluorinated
9-Oxooctadecanoic acid C₁₈H₃₄O₃ Carboxylic acid, ketone (C=O) Non-fluorinated
9-Hydroxyoctadecanoic acid C₁₈H₃₆O₃ Carboxylic acid, hydroxyl (-OH) Non-fluorinated
Perfluorooctanoic acid (PFOA) C₈HF₁₅O₂ Carboxylic acid, fully fluorinated tail Perfluorinated (except -COOH)
Octadecafluoro-9-(trifluoromethyl)decanoic acid C₁₁HF₂₁O₂ Carboxylic acid, trifluoromethyl, multiple C-F bonds Highly fluorinated
  • Key Observations: Fluorination at position 9 introduces a polar C-F bond, which may alter lipid solubility and metabolic stability compared to ketone or hydroxyl groups in 9-oxo- or 9-hydroxyoctadecanoic acids . Fully fluorinated PFCAs (e.g., PFOA) exhibit extreme chemical inertness due to perfluorination, whereas mono-fluorinated analogs like this compound may retain some reactivity .

Physicochemical Properties

  • Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability than their non-fluorinated counterparts. For example, perfluorodecanoic acid (PFDA) decomposes above 300°C, while 9-oxooctadecanoic acid (non-fluorinated) has a lower melting point (~50–60°C) .
  • Hydrophobicity: The C-F bond in this compound increases lipophobicity compared to non-fluorinated analogs but reduces surface tension less dramatically than perfluorinated compounds like PFOA .

Reactivity and Metabolic Pathways

  • In contrast, 9-hydroxyoctadecanoic acid can undergo oxidation or esterification, and 9-oxooctadecanoic acid participates in ketone-specific reactions (e.g., nucleophilic additions) .
  • Metabolism: Fluorinated compounds are often resistant to β-oxidation due to C-F bond strength.

Toxicity and Environmental Impact

  • Toxicity: Perfluorinated acids (e.g., PFDA, PFOA) are classified as substances of very high concern (SVHC) due to hepatotoxicity, immunotoxicity, and endocrine disruption . Mono-fluorinated compounds like this compound lack sufficient data but may pose lower risks due to reduced persistence. Non-fluorinated analogs like 9-hydroxyoctadecanoic acid are generally considered low-toxicity metabolites .
  • Environmental Persistence: PFCAs persist for decades in the environment, whereas this compound’s mono-fluorination may shorten its half-life. However, even partial fluorination could hinder biodegradation compared to non-fluorinated acids .

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